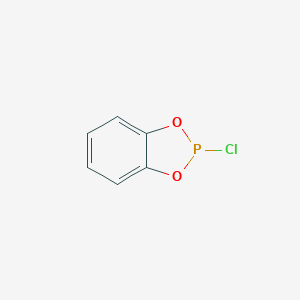

o-Phenylene phosphorochloridite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,2-benzodioxaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJYEGDMJZHLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061843 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-40-3 | |

| Record name | 2-Chloro-1,3,2-benzodioxaphosphole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene phosphorochloridite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of o-Phenylene Phosphorochloridite

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, reaction mechanism, purification, and characterization of o-phenylene phosphorochloridite, a versatile reagent in organic and medicinal chemistry. The information presented herein is curated to provide not only procedural steps but also a deep understanding of the underlying chemical principles, ensuring both safety and reproducibility in the laboratory.

Introduction and Significance

This compound, also known as 2-chloro-1,3,2-benzodioxaphosphole, is a cyclic phosphite ester of significant interest in synthetic chemistry. Its rigid, planar structure and the reactive phosphorus-chlorine bond make it a valuable precursor for the synthesis of a wide array of organophosphorus compounds, including phosphite and phosphoramidite ligands for catalysis, as well as intermediates in the synthesis of pharmaceuticals and agrochemicals. The bidentate nature of the catechol backbone imparts unique steric and electronic properties to its derivatives, influencing their reactivity and coordination chemistry.

A thorough understanding of its synthesis and reactivity is paramount for its effective utilization. This guide will delve into the established synthetic protocol, elucidate the reaction mechanism, provide detailed characterization data, and outline the necessary safety precautions for handling this reactive compound.

Reaction Mechanism: The Formation of a Cyclic Phosphite

The synthesis of this compound proceeds via the reaction of catechol with phosphorus trichloride (PCl₃). The mechanism is a classic example of nucleophilic substitution at a phosphorus(III) center.

The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of catechol on the electrophilic phosphorus atom of PCl₃. This step results in the formation of a transient intermediate and the concomitant elimination of a molecule of hydrogen chloride (HCl). The second hydroxyl group of catechol then undergoes an intramolecular nucleophilic attack on the phosphorus center, displacing a second chloride ion and leading to the formation of the stable five-membered ring of this compound. This cyclization is entropically favored.

Due to the production of corrosive HCl gas, the reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. The base neutralizes the HCl as it is formed, driving the reaction to completion and preventing potential side reactions.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures for the synthesis of cyclic phosphites.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Catechol | 110.11 | 11.01 g | 0.10 | ≥99% |

| Phosphorus Trichloride | 137.33 | 13.73 g (8.7 mL) | 0.10 | ≥99% |

| Pyridine (anhydrous) | 79.10 | 15.82 g (16.2 mL) | 0.20 | ≥99.8% |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - | ≥99.7% |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Reaction Mixture Preparation: In the reaction flask, dissolve 11.01 g (0.10 mol) of catechol and 15.82 g (0.20 mol) of anhydrous pyridine in 150 mL of anhydrous diethyl ether.

-

Addition of Phosphorus Trichloride: Charge the dropping funnel with 13.73 g (0.10 mol) of phosphorus trichloride dissolved in 50 mL of anhydrous diethyl ether.

-

Reaction Execution: Cool the reaction flask to 0 °C using an ice-water bath. Add the phosphorus trichloride solution dropwise to the stirred catechol solution over a period of 1 hour. A white precipitate of pyridinium hydrochloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up: Filter the reaction mixture under a blanket of dry nitrogen to remove the pyridinium hydrochloride precipitate. Wash the precipitate with two 25 mL portions of anhydrous diethyl ether.

-

Solvent Removal: Combine the filtrate and washings, and remove the diethyl ether under reduced pressure using a rotary evaporator.

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained after solvent removal is a yellowish oil or a low-melting solid. Purification is achieved by vacuum distillation.

Purification by Vacuum Distillation

-

Boiling Point: 80 °C at 20 mmHg.

-

Procedure: Assemble a short-path distillation apparatus. Carefully transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask in an oil bath. Collect the fraction boiling at the specified temperature and pressure. The purified product should be a colorless liquid that may solidify upon cooling.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₄ClO₂P |

| Molecular Weight | 174.52 g/mol |

| Appearance | Colorless solid or liquid |

| Melting Point | 30-35 °C |

| Boiling Point | 80 °C / 20 mmHg |

| Density | 1.466 g/mL at 25 °C |

NMR Spectroscopy

The structure of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

-

³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum will show a single resonance, characteristic of a trivalent phosphorus atom in this chemical environment. The chemical shift is a key identifier.

-

¹H NMR: The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the catechol ring. The coupling patterns and chemical shifts provide information about the substitution on the aromatic ring.

-

¹³C NMR: The ¹³C NMR spectrum will show resonances for the carbon atoms of the benzene ring.

Note: Specific chemical shift values can be found in the cited literature.[1]

Safety and Handling

Phosphorus trichloride is a highly toxic and corrosive chemical that reacts violently with water. [2][3][4] It should be handled with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3][4]

-

Handling: Use a syringe or cannula for transferring phosphorus trichloride. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from water and incompatible materials.

-

Spills: In case of a spill, neutralize with a dry material such as sand or sodium bicarbonate. Do not use water.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound is a well-established and reproducible procedure when performed with the appropriate precautions. A thorough understanding of the reaction mechanism and the properties of the reagents and product is essential for a successful and safe synthesis. This versatile compound serves as a valuable building block for the development of novel organophosphorus compounds with applications in catalysis and medicinal chemistry.

References

-

Saito, K., Yoshino, A., Yoshida, T., & Takahashi, K. (1992). Structure and Orientation of this compound and o-Phenylene Phosphorochloridate Dissolved in a Nematic Phase. Bulletin of the Chemical Society of Japan, 65(4), 1135–1137. [Link]

-

Syntheses and 31P NMR studies of transition metal complexes containing derivatives of dioxaphospholane and dioxaphosphorinane. Journal of the Brazilian Chemical Society. [Link]

-

Phosphorus Trichloride. Princeton University Environmental Health and Safety. [Link]

-

Phosphorus Trichloride Hazard Summary. New Jersey Department of Health. [Link]

-

This compound. PubChem. [Link]

-

o-Phenylene phosphorochloridate. PubChem. [Link]

-

Phosphorus Trichloride (PCl3). BYJU'S. [Link]

Sources

The Unseen Workhorse of Phosphorylation: A Technical Guide to 2-Chloro-1,3,2-benzodioxaphosphole

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-1,3,2-benzodioxaphosphole, a pivotal yet often overlooked reagent in the field of organic synthesis and drug development. Known alternately as o-phenylene phosphorochloridite, this molecule serves as a cornerstone for the introduction of phosphite ester moieties, acting as a versatile precursor to a vast array of organophosphorus compounds. Moving beyond a simple recitation of facts, this document elucidates the fundamental chemical properties, synthesis, and reactivity of this compound from the perspective of a senior application scientist. We will delve into the causality behind its reactivity, provide robust experimental protocols, and offer insights into its practical applications, with a particular focus on its role as a phosphorylating agent. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this powerful synthetic tool.

Introduction: The Significance of a Cyclic Phosphorochloridite

In the intricate world of organophosphorus chemistry, cyclic reagents often provide a unique combination of reactivity and selectivity. 2-Chloro-1,3,2-benzodioxaphosphole (also known as this compound) is a prime example of such a molecule.[1][2] Its structure, featuring a trivalent phosphorus atom integrated into a rigid five-membered ring fused to a benzene ring, imparts distinct chemical characteristics that make it an invaluable intermediate.

The lability of the phosphorus-chlorine (P-Cl) bond is the cornerstone of its utility, allowing for facile nucleophilic substitution by alcohols, amines, and other nucleophiles. This reactivity, tempered by the steric and electronic influences of the benzodioxaphosphole backbone, enables its use in a variety of phosphorylation and phosphitylation reactions. This guide will differentiate this trivalent phosphorus (P(III)) species from its pentavalent oxidized form, 2-chloro-1,3,2-benzodioxaphosphole 2-oxide, and explore the synthetic pathways that connect them.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in the laboratory. The properties of 2-Chloro-1,3,2-benzodioxaphosphole are summarized in the table below. It is critical to note its high sensitivity to moisture, which necessitates handling under inert atmospheric conditions.

| Property | Value | Source(s) |

| Synonyms | This compound, o-Phenylene chlorophosphite | [2] |

| CAS Number | 1641-40-3 | [2] |

| Molecular Formula | C₆H₄ClO₂P | [2] |

| Molecular Weight | 174.52 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 30-35 °C | [2] |

| Boiling Point | 80 °C @ 20 mmHg | [2] |

| Density | 1.466 g/mL @ 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.571 | [2] |

| Sensitivity | Moisture Sensitive | [2] |

Synthesis and Handling

Synthesis Pathway: The Reaction of Catechol and Phosphorus Trichloride

The primary route for synthesizing 2-Chloro-1,3,2-benzodioxaphosphole is the condensation reaction between catechol (pyrocatechol) and phosphorus trichloride (PCl₃).[3] This reaction is a classic example of phosphorochloridite formation from a diol. The proximity of the two hydroxyl groups on the catechol ring facilitates the formation of the stable five-membered dioxaphosphole ring.

The underlying principle of this synthesis is the stepwise alcoholysis of PCl₃.[3] The first hydroxyl group of catechol attacks the electrophilic phosphorus atom, displacing a chloride ion. A subsequent intramolecular reaction of the second hydroxyl group displaces another chloride, leading to the cyclized product and the liberation of two equivalents of hydrogen chloride (HCl) gas.

Caption: Synthesis of 2-Chloro-1,3,2-benzodioxaphosphole.

Experimental Protocol: Synthesis of 2-Chloro-1,3,2-benzodioxaphosphole

This protocol is a representative procedure and should be adapted and performed with all appropriate safety precautions in a certified chemical fume hood.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Phosphorus trichloride (PCl₃), distilled

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet/outlet. The outlet should be connected to a bubbler and a trap containing an aqueous base (e.g., NaOH solution) to neutralize the evolved HCl gas.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the flask with a solution of catechol in the anhydrous solvent.

-

Reaction: Cool the solution in an ice bath. Slowly add phosphorus trichloride dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and the rate of HCl evolution.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours) to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure followed by vacuum distillation of the residue to yield the pure 2-Chloro-1,3,2-benzodioxaphosphole.

Safe Handling and Storage

Due to its reactivity, particularly with water, 2-Chloro-1,3,2-benzodioxaphosphole and related compounds must be handled with care.

-

Moisture Sensitivity: The compound reacts violently with water (hydrolysis), releasing corrosive HCl gas.[4] All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware must be rigorously dried before use.

-

Corrosivity: As a phosphorus halide derivative, it is corrosive and will cause severe skin burns and eye damage upon contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (safety goggles and a face shield).

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[4][5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-1,3,2-benzodioxaphosphole stems from the electrophilic nature of the trivalent phosphorus atom and the excellent leaving group ability of the chloride.

Phosphitylation of Alcohols

The most common application is the reaction with alcohols to form phosphite esters. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the phosphorus center, displacing the chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.

Caption: General phosphitylation reaction with an alcohol.

This reaction is a foundational step in the synthesis of more complex molecules, including ligands for transition-metal catalysis and precursors for biologically active phosphate esters.

Oxidation to the P(V) State

The trivalent phosphorus center in 2-Chloro-1,3,2-benzodioxaphosphole can be readily oxidized to the pentavalent state. This is often accomplished using mild oxidizing agents. The resulting product is the corresponding P(V) oxide, 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide (CAS 1499-17-8), which is itself a powerful phosphorylating agent.[6]

Caption: Oxidation of the P(III) center to the P(V) state.

Role in Named Reactions and Advanced Synthesis

2-Chloro-1,3,2-benzodioxaphosphole and its derivatives serve as key reactants in several important synthetic transformations:

-

Arbuzov Reaction: It can act as a reactant for preparing pyrroles via a TMSOTf-catalyzed Arbuzov reaction.[2]

-

Ligand Synthesis: As a phosphorochloridite, it is a precursor to phosphite and diphosphite ligands, which are crucial in homogeneous catalysis, particularly for industrial processes like hydroformylation.[3]

-

Phosphorylation Agent: Both the P(III) compound and its P(V) oxide are effective phosphorylation agents, used in the synthesis of diverse organophosphorus compounds, from vinylphosphonates to potential antifungal agents.[2]

Spectroscopic Characterization

Confident identification of 2-Chloro-1,3,2-benzodioxaphosphole and its reaction products relies on spectroscopic analysis, particularly ³¹P NMR.

-

³¹P NMR Spectroscopy: This is the most diagnostic technique. Trivalent phosphorus compounds like 2-Chloro-1,3,2-benzodioxaphosphole are expected to have a chemical shift in the downfield region (typically +50 to +200 ppm) relative to the 85% H₃PO₄ standard.[7] Upon oxidation to the P(V) state, the ³¹P chemical shift will move significantly upfield to a region characteristic of pentavalent phosphorus compounds (typically +70 to -30 ppm).[7] This large shift provides an unambiguous method to monitor the progress of oxidation reactions.

-

¹H and ¹³C NMR: The aromatic protons and carbons will show characteristic signals for an ortho-disubstituted benzene ring.

-

Infrared (IR) Spectroscopy: Key signals will include those for the aromatic C-H and C=C bonds, as well as characteristic P-O-C and P-Cl stretches.

Conclusion

2-Chloro-1,3,2-benzodioxaphosphole is a highly reactive and versatile reagent that serves as a gateway to a wide range of organophosphorus compounds. Its utility is centered on the electrophilic P(III) center and the labile P-Cl bond. A comprehensive understanding of its synthesis from catechol, its moisture-sensitive nature, and its characteristic reactions—namely phosphitylation and oxidation—is essential for any researcher in synthetic organic or medicinal chemistry. By providing a stable yet reactive scaffold, this compound enables the precise and efficient construction of complex phosphorus-containing molecules, cementing its role as a vital tool in the modern chemist's arsenal.

References

-

Wikipedia. (n.d.). Phosphorochloridite. Retrieved from [Link]

-

KIROS. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (2025, September 6). CAS#:3055-74-1 | 2-(2-chloroethoxy)-1,3,2-dioxaphospholane. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-chloro-1,3,2-dioxaphospholane. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Phosphorochloridite. Retrieved from [Link]

-

Wang, L., et al. (2003). Synthesis and Characterization of 2-Chloro-2-oxo-1,3,2-dioxaphospholanes Containing Hydroxyl Group and Corresponding Phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034. Retrieved from [Link]

-

Arkivoc. (2006). Synthesis and characterization of a 2-chloro-1,3,2-diaza-phospholidine-4,5-diimine. Retrieved from [Link]

-

ResearchGate. (2003, June). Synthesis and characterization of 2-chloro-2-oxo-1,3,2-dioxaphospholanes containing hydroxyl group and corresponding phosphorylcholines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). 25358 PDFs | Review articles in 31P-NMR. Retrieved from [Link]

-

Mohammad Heidarian. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR spectrum of [Ru(CO)(PPh3)2(L2)]. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloro-diisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]

- 3. Phosphorochloridite - Wikipedia [en.wikipedia.org]

- 4. kiros.chem.au.dk [kiros.chem.au.dk]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

A Senior Application Scientist's Guide to o-Phenylene Phosphorochloridite: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Phenylene phosphorochloridite (CAS No. 1641-40-3), also known as 2-Chloro-1,3,2-benzodioxaphosphole, is a cyclic phosphite derivative of catechol. Its significance in modern synthetic chemistry stems from the trivalent phosphorus atom held within a rigid five-membered ring, a structural motif that imparts unique reactivity. The labile phosphorus-chlorine bond makes it a highly effective phosphitylating agent, enabling the facile introduction of a protected phosphite group onto various nucleophiles.[1] This guide provides an in-depth analysis of its chemical properties, core reactivity, and its pivotal role in synthetic protocols, particularly those foundational to drug discovery and development, such as oligonucleotide synthesis. We will explore the mechanistic underpinnings of its reactions, present detailed experimental workflows, and discuss critical safety and handling considerations.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in a laboratory setting. This compound is a moisture-sensitive solid at room temperature with a relatively low melting point.[2]

| Property | Value | Source(s) |

| CAS Number | 1641-40-3 | [2] |

| Molecular Formula | C₆H₄ClO₂P | [2] |

| Molecular Weight | 174.52 g/mol | [2] |

| Synonyms | 2-Chloro-1,3,2-benzodioxaphosphole, o-Phenylene chlorophosphite | [2] |

| Appearance | Solid | [2] |

| Melting Point | 30-35 °C | [2] |

| Boiling Point | 80 °C at 20 mmHg | [2] |

| Density | 1.466 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.571 | [2] |

| Solubility | Slightly soluble in Benzene and Chloroform | [2] |

| Sensitivity | Moisture Sensitive | [2][3] |

Core Reactivity: The Mechanism of Phosphitylation

The utility of this compound is dominated by the electrophilicity of its P(III) center and the reactivity of the P-Cl bond. As a phosphorochloridite, it readily reacts with nucleophiles, most commonly alcohols, in the presence of a weak base (to scavenge the HCl byproduct). This reaction displaces the chloride and forms a new phosphorus-oxygen bond, yielding a phosphite triester.

The causality behind this choice of reagent lies in its controlled reactivity. The resulting phosphite triester is stable enough for isolation but can be readily oxidized to the corresponding pentavalent phosphate, a stable linkage essential in the backbone of nucleic acids. This two-step process—phosphitylation followed by oxidation—is the cornerstone of the phosphoramidite method for oligonucleotide synthesis.[4][5]

Sources

An In-depth Technical Guide to the Spectroscopic Data of o-Phenylene Phosphorochloridite

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylene phosphorochloridite, with the Chemical Abstracts Service (CAS) registry number 1641-40-3, is a highly reactive organophosphorus compound.[1] Its structure features a phosphorus(III) center bonded to a chlorine atom and two oxygen atoms of a catechol backbone, forming a 1,3,2-benzodioxaphosphole ring system. This cyclic phosphitylating agent is a valuable reagent in synthetic organic chemistry, primarily utilized for the phosphorylation of various functional groups.[1] Its applications include the synthesis of bakkane sesquiterpenes, the preparation of gold(I) precatalysts, and the synthesis of pyrroles via the Arbuzov reaction. Given its utility, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), along with a detailed synthesis protocol and safety considerations.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 30-35 °C. It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, at refrigerated temperatures (0-6°C).[2] It is slightly soluble in benzene and chloroform.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClO₂P | [1] |

| Molecular Weight | 174.52 g/mol | [1] |

| CAS Number | 1641-40-3 | [1] |

| Melting Point | 30-35 °C | |

| Boiling Point | 80 °C at 20 mmHg | |

| Density | 1.466 g/mL at 25 °C | |

| Refractive Index | n20/D 1.571 |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is readily achieved by the reaction of catechol with phosphorus trichloride.[3] This reaction can be performed with or without a solvent. For larger scale preparations, performing the reaction neat is often more convenient.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Catechol

-

Phosphorus trichloride

-

Dry ether (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of catechol in dry ether (if a solvent is used) or molten catechol for a neat reaction.

-

Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride from the dropping funnel to the catechol with stirring. The reaction is exothermic and will generate hydrogen chloride gas, which should be vented to a fume hood or a suitable trap.

-

Reaction Completion: After the addition is complete, reflux the mixture for a short period to ensure the reaction goes to completion.

-

Purification: The product can be purified by distillation under reduced pressure. The boiling point of this compound is 80 °C at 20 mmHg.

Spectroscopic Data and Analysis

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | P-O-C stretch | Aryl-phosphate |

| ~1020 | P-O stretch | |

| ~850 | P-Cl stretch | |

| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum provides information about the aromatic protons, while the ³¹P NMR spectrum is characteristic of the phosphorus environment.

The ¹H NMR spectrum of this compound in CDCl₃ shows two main multiplets in the aromatic region.[4] The protons on the benzene ring are coupled to each other and also show a small coupling to the phosphorus atom.

¹H NMR Data (in CDCl₃): [4]

| Chemical Shift (ppm) | Multiplicity | Assignment | J (Hz) |

| 7.219 | m | 2H, Aromatic | J(A,P-31) = 0.8 |

| 7.096 | m | 2H, Aromatic |

The ¹³C NMR spectrum will show signals for the aromatic carbons. Due to the symmetry of the molecule, four distinct signals are expected for the benzene ring carbons. The carbons directly attached to the oxygen atoms will be deshielded and appear at a lower field.

Expected ¹³C NMR Chemical Shifts:

| Chemical Shift (ppm) | Assignment |

| ~145-150 | C-O |

| ~120-130 | Aromatic CH |

| ~110-115 | Aromatic CH |

The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift is characteristic of a trivalent phosphorus atom in a cyclic phosphite environment. For phosphites (P(OR)₃), the chemical shift range is typically between 125 to 145 ppm.[5] For phosphorochloridites ((RO)₂PCl), the range is generally between 140 to 190 ppm.[5]

Expected ³¹P NMR Chemical Shift:

| Chemical Shift (ppm) | Environment |

| ~140-190 | P(III) in a cyclic phosphorochloridite |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows the molecular ion peak and several fragment ions.

Mass Spectrometry Data (EI, 75 eV): [4]

| m/z | Relative Intensity (%) | Assignment |

| 176 | 11.2 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 174 | 34.4 | [M]⁺ (Molecular ion) |

| 139 | 100.0 | [M-Cl]⁺ |

| 92 | 27.8 | [C₆H₄O]⁺ |

| 64 | 7.9 | [C₅H₄]⁺ |

| 63 | 10.5 | [C₅H₃]⁺ |

Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway.

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye burns.[2] It is harmful if swallowed or inhaled.[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] It is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container in a cool, dry place.[2] In case of a spill, it should be absorbed with a non-combustible material like sand or earth, and the area should be well-ventilated.[2]

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The presented IR, NMR, and mass spectrometry data, along with the synthesis protocol and safety information, serve as a valuable resource for researchers and professionals working with this important reagent. A thorough understanding of its spectral characteristics is essential for its proper identification, handling, and application in organic synthesis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]

-

XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS o-phenylene phosphorochloridate. Retrieved from [Link]

-

Science and Fun. (n.d.). 31P NMR chemical shifts. Retrieved from [Link]

- Hoogenboom, R. et al. (n.d.). Accelerating the End-to-end Production of Cyclic Phosphate Monomers with Modular Flow Chemistry.

- Google Patents. (n.d.). CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane.

-

Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]

- Crofts, P. C., Markes, J. H. H., & Rydon, H. N. (1959). Bis-o-phenylene Pyrophosphite: A New Reagent for Peptide Synthesis. Part I. The Preparation of Some o-Phenylene Pyrophosphites. Journal of the Chemical Society, 863.

- Google Patents. (n.d.). CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane.

- Google Patents. (n.d.). Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.

- Wang, L. et al. (2003). Synthesis and Characterization of 2-Chloro-2-oxo-1,3,2-dioxaphospholanes Containing Hydroxyl Group and Corresponding Phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034.

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylene phosphorochloridate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved from [Link]

- Back, T. G. et al. (2007). 2-Chloro-1,3,2-diazaphospholenes – A Crystal Structural Study. European Journal of Inorganic Chemistry, 2007(24), 3814-3822.

-

ResearchGate. (n.d.). 31P N.M.R. chemical shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2006, August). Synthesis and characterization of 2-chloro-2-oxo-1,3,2-dioxaphospholanes containing hydroxyl group and corresponding phosphorylcholines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]

- Google Patents. (2014, June 26). US20140179956A1 - Method for preparing catechol.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

CAS Database. (n.d.). 1641-40-3 1,2-亚苯基-次氯酸化膦this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

SpectraBase. (n.d.). Diphenyl phosphorazidate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of o-Phenylene Phosphorochloridite

Abstract

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of o-phenylene phosphorochloridite (also known as 2-chloro-1,3,2-benzodioxaphosphole). Aimed at researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the theoretical underpinnings, practical experimental considerations, and data interpretation related to the ³¹P NMR chemical shift of this important trivalent phosphorus reagent. We will explore the factors influencing its chemical shift, provide a detailed experimental protocol for its analysis, and discuss its synthesis and common reactions as observed through the lens of ³¹P NMR spectroscopy.

Introduction: The Significance of this compound and its ³¹P NMR Signature

This compound (CAS 1641-40-3) is a highly reactive cyclic phosphitylating agent. Its utility in organic synthesis is widespread, particularly in the formation of phosphite esters and other organophosphorus compounds. The phosphorus atom in this molecule is in the +3 oxidation state, making it a key synthon for accessing a variety of more complex phosphorus-containing structures.

³¹P NMR spectroscopy is an indispensable tool for characterizing such compounds.[1] The phosphorus-31 nucleus has a 100% natural abundance and a spin of ½, which provides sharp, easily interpretable signals over a wide chemical shift range.[1] For this compound, its ³¹P NMR spectrum provides a unique fingerprint that can be used to:

-

Confirm the identity and purity of the reagent.

-

Monitor the progress of reactions in which it is a reactant.

-

Characterize the products formed from its reactions.

This guide will provide the necessary framework for understanding and utilizing the ³¹P NMR chemical shift of this versatile reagent.

Theoretical Framework: Understanding the ³¹P NMR Chemical Shift

The chemical shift (δ) in ³¹P NMR is reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄).[1] The chemical shift of a particular phosphorus nucleus is highly sensitive to its electronic environment, which is influenced by several factors:

-

Oxidation State of Phosphorus: Trivalent phosphorus (P(III)) compounds, such as this compound, typically resonate at a much lower field (higher ppm values) compared to their pentavalent (P(V)) counterparts.[2][3] For instance, the oxidized form, o-phenylene phosphorochloridate (a P(V) species), would be expected at a significantly different chemical shift.

-

Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom has a profound effect on its chemical shift. More electronegative substituents generally cause a downfield shift (to higher ppm values). In this compound, the phosphorus is bonded to two oxygen atoms and one chlorine atom, all of which are highly electronegative.

-

Bond Angles and Ring Strain: The geometry around the phosphorus atom, including the O-P-O bond angle within the five-membered ring, influences the hybridization of the phosphorus orbitals and, consequently, the chemical shift.[1]

-

Solvent Effects: The choice of solvent can influence the ³¹P NMR chemical shift through various interactions, such as hydrogen bonding and polarity effects. While these effects are generally less pronounced than for P(V) species, they should be considered for precise measurements.

Based on these principles, and by comparing with structurally similar compounds, we can predict the expected chemical shift range for this compound.

The ³¹P NMR Chemical Shift of this compound

Given the structure of this compound, its ³¹P NMR chemical shift is anticipated to be in the downfield region of the P(III) chemical shift range.

Table 1: Estimated and Comparative ³¹P NMR Chemical Shift Data

| Compound | Phosphorus Oxidation State | Structure | Estimated/Reported ³¹P Chemical Shift (ppm) |

| This compound | P(III) | 2-chloro-1,3,2-benzodioxaphosphole | ~175 ppm (estimated) |

| o-Phenylene Phosphorochloridate | P(V) | 2-chloro-1,3,2-benzodioxaphosphole 2-oxide | ~17 ppm (typical for cyclic phosphates) |

| Phosphorus Trichloride (PCl₃) | P(III) | PCl₃ | ~219 ppm |

| Triphenyl Phosphite (P(OPh)₃) | P(III) | P(OPh)₃ | ~128 ppm |

Note: The estimated value for this compound is based on the general range for diaryloxy chlorophosphines and should be confirmed experimentally.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

Due to the reactive and moisture-sensitive nature of this compound, careful sample preparation and handling are paramount for obtaining a reliable ³¹P NMR spectrum.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of catechol with phosphorus trichloride. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reaction Scheme:

Caption: ³¹P NMR monitoring of a phosphitylation reaction.

Conclusion

The ³¹P NMR chemical shift of this compound is a critical parameter for its identification, purity assessment, and for monitoring its reactivity. While an exact literature value is elusive, a strong estimation places its resonance at approximately 175 ppm. Understanding the theoretical factors that influence this chemical shift, coupled with rigorous experimental technique, empowers researchers to confidently utilize this versatile reagent in their synthetic endeavors. The protocols and interpretive guidelines presented in this document serve as a valuable resource for scientists and professionals working with this and other organophosphorus compounds.

References

- This guide is a synthesis of established principles in NMR spectroscopy and organophosphorus chemistry. Specific literature for the precise chemical shift of this compound was not found in the conducted searches.

- General principles of ³¹P NMR spectroscopy are well-documented in standard NMR textbooks and review articles.

- Synthesis protocols for similar phosphorochloridites can be found in the chemical literature and p

- Safety data sheets for this compound and related reagents should be consulted prior to handling.

-

(Note: A specific citable video providing the exact range for this compound was not found, but general educational videos on this topic are available).

Sources

- 1. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Role of FT-IR in Characterizing a Versatile Reagent

An In-Depth Technical Guide to the FT-IR Analysis of o-Phenylene Phosphorochloridite

This compound (CAS 1641-40-3), also known as 2-chloro-1,3,2-benzodioxaphosphole, is a highly reactive cyclic organophosphorus compound. Its utility as a phosphorylating agent and as a precursor in the synthesis of ligands for cross-coupling reactions makes it a valuable intermediate in pharmaceutical and fine chemical development.[1] The molecule's efficacy is intrinsically linked to its structure: a phosphorus(III) center bonded to a chlorine atom and two oxygen atoms which are part of a catechol-derived aromatic ring.

Given its high reactivity, particularly its sensitivity to moisture, confirming the structural integrity and purity of this compound is paramount.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and indispensable tool for this purpose. It provides a molecular "fingerprint," allowing researchers to verify the formation of the desired product from its precursors, primarily catechol and phosphorus trichloride, by identifying key functional group vibrations. This guide provides a comprehensive framework for the safe handling, sample preparation, and detailed spectral interpretation of this compound using FT-IR spectroscopy.

Critical Safety & Handling Protocols

Before any analytical work commences, it is imperative to understand the significant hazards associated with this compound.

Primary Hazards:

-

Corrosive: The compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1]

-

Moisture Sensitive: It reacts with water, likely hydrolyzing to release hydrochloric acid (HCl) and other phosphorus-containing acids. This reactivity necessitates handling under anhydrous conditions.[1]

Mandatory Handling Procedures:

-

Inert Atmosphere: All manipulations, including weighing and sample preparation, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

-

Personal Protective Equipment (PPE): A full complement of PPE is required:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Chemical safety goggles and a full-face shield.

-

A flame-retardant laboratory coat.

-

-

Ventilation: All work must be conducted within a certified chemical fume hood to prevent inhalation of any fumes or dust.

-

Storage: The reagent must be stored in a tightly sealed container, under an inert atmosphere, in a cool, dry environment away from incompatible materials like water, acids, and strong oxidizing agents.

Experimental Workflow: From Sample to Spectrum

The following section details a robust protocol for obtaining a high-quality FT-IR spectrum of this compound. The low melting point (30-35 °C) and high reactivity of the compound inform the choice of sampling techniques.[1]

Workflow Diagram

Caption: Workflow for FT-IR analysis of this compound.

Step-by-Step Protocol

This protocol assumes the use of the "melt" method, which avoids interference from mulling agents.

-

Instrument Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

-

Background Collection: Collect a background spectrum using two clean, dry potassium bromide (KBr) plates.

-

Sample Preparation (in a glovebox): a. Place a small, solid sample of this compound onto a clean KBr plate. b. Gently warm the plate on a hotplate set to approximately 40°C until the solid melts into a clear liquid. c. Place a second KBr plate on top of the melt and press gently to create a thin, uniform capillary film.

-

Data Acquisition: a. Quickly transfer the KBr plates from the glovebox to the spectrometer's sample holder. b. Immediately acquire the sample spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data by performing a baseline correction and, if necessary, an atmospheric water/CO₂ subtraction.

FT-IR Spectrum Interpretation

The FT-IR spectrum provides a wealth of information for structural confirmation. The analysis focuses on the disappearance of precursor bands (specifically the broad O-H stretch of catechol) and the appearance of bands characteristic of the product.

Summary of Characteristic Absorption Bands

The following table summarizes the key vibrational frequencies expected in the FT-IR spectrum of this compound. These assignments are based on established group frequency correlations for aromatic, organophosphorus, and organohalogen compounds.[2][3][4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Significance |

| 3100–3000 | C-H Stretching | Aromatic (Ar-H) | Medium | Confirms the presence of the benzene ring.[3] |

| 1610–1580 | C=C Stretching | Aromatic Ring | Medium | Further evidence of the aromatic backbone. |

| 1500–1450 | C=C Stretching | Aromatic Ring | Strong | A strong, characteristic band for the benzene ring skeleton.[3] |

| ~1250 | Asymmetric P-O-C Stretching | Aryl Phosphite | Strong | A key indicator of the formation of the P-O-Aryl bond. The exact position is sensitive to the ring structure. |

| 1050-950 | Symmetric P-O-C Stretching | Aryl Phosphite | Strong | Confirms the phosphite ester linkage.[4] |

| 900–700 | C-H Out-of-Plane Bending | Aromatic (Ar-H) | Strong | The pattern of these bands can indicate the 1,2-disubstitution pattern on the benzene ring. |

| 600-500 | P-Cl Stretching | Phosphorochloridite | Strong | A critical band confirming the presence of the phosphorus-chlorine bond. |

| 3600–3200 | O-H Stretching | Alcohol/Phenol | (Absent) | The absence of a broad band in this region confirms consumption of the catechol starting material. |

Detailed Analysis

-

High-Frequency Region (4000–2500 cm⁻¹): The primary diagnostic feature in this region is the absence of the broad, strong O-H stretching band from the catechol precursor, which typically appears between 3600 and 3200 cm⁻¹. Its disappearance is a strong indicator of successful reaction. The region from 3100–3000 cm⁻¹ will show one or more medium-intensity peaks corresponding to the C-H stretching vibrations of the aromatic ring.[3]

-

Fingerprint Region (1600–600 cm⁻¹): This region is information-rich and provides the most definitive evidence for the product's structure.

-

Aromatic C=C Vibrations: Expect sharp, medium-to-strong bands between 1610–1450 cm⁻¹ confirming the integrity of the benzene ring.[3]

-

P-O-C (Aryl) Vibrations: The most characteristic bands for the product are the P-O-C stretches. A strong, prominent band is expected around 1250 cm⁻¹, often attributed to the asymmetric stretch of the P-O-Ar system. A second strong band, corresponding to the symmetric stretch, typically appears in the 1050-950 cm⁻¹ range.[4] The presence of these strong absorptions is conclusive evidence for the formation of the five-membered dioxaphosphole ring.

-

Aromatic C-H Bending: Strong absorptions between 900 and 700 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern can help confirm the ortho (1,2-) substitution pattern on the ring.

-

-

Low-Frequency Region (600–400 cm⁻¹): The key feature here is the P-Cl stretching vibration. This bond typically gives rise to a strong absorption in the 600-500 cm⁻¹ range. The presence of this band is crucial for confirming that the chlorination of the phosphorus center has occurred.

Conclusion

FT-IR spectroscopy is an essential analytical technique for the verification of this compound. A successful synthesis is unequivocally confirmed by the disappearance of the catechol O-H stretch and the concurrent appearance of strong, characteristic bands for the aromatic P-O-C linkages and the P-Cl bond. By following the rigorous safety and handling protocols outlined in this guide, researchers can safely and effectively use FT-IR to ensure the quality and structural integrity of this valuable and highly reactive synthetic intermediate.

References

-

Crofts, P. C., Markes, J. H. H., & Rydon, H. N. (1958). Bis-o-Phenylene Pyrophosphite: A New Reagent for Peptide Synthesis. Part I. The Preparation of Some o-Phenylene Pyrophosphites. Journal of the Chemical Society, 4250-4254. Available at: [Link]

-

Moustafa, H., El-Masry, A. M., & El-Nahas, A. M. (2022). Infrared Analysis of Phosphorous Compounds. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Phenyl dichloridophosphate. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Popov, E. M., Kabachnik, M. I., & Mayants, L. S. (1961). VIBRATIONAL SPECTRA OF ORGANOPHOSPHORUS COMPOUNDS. Russian Chemical Reviews, 30(7), 362. Available at: [Link]

-

Zwierzak, A. (1967). Cyclic Organophosphorus Compounds. I. Synthesis and Infrared Spectral Studies of Cyclic Hydrogen Phosphites and Thiophosphites. Canadian Journal of Chemistry, 45(21), 2501-2512. Available at: [Link]

-

NIST. (n.d.). 1,3,2-Benzodioxaphosphole, 2,2,2-trichloro-2,2-dihydro-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). 1,2-PHENYLENE PHOSPHOROCHLORIDITE (CAS 1641-40-3). Retrieved January 11, 2026, from [Link]

-

Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. Colby College. Available at: [Link]

-

Corbridge, D. E. C. (1956). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Journal of Applied Chemistry, 6(10), 456-465. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to o-Phenylene Phosphorochloridite: Navigating its Moisture Sensitivity and Ensuring Stability

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of o-phenylene phosphorochloridite, focusing on its pronounced moisture sensitivity, stability characteristics, and the critical handling protocols required for its successful application in synthesis.

Introduction: The Dual Nature of a Powerful Reagent

This compound (OPPC), also known as 2-Chloro-1,3,2-benzodioxaphosphole, is a versatile organophosphorus compound with the empirical formula C₆H₄ClO₂P.[1] Its utility stems from the highly reactive phosphorus(III) center, making it a potent phosphorylation agent and a valuable precursor in a variety of chemical transformations.[1] It serves as a critical reactant in the synthesis of specialized ligands for cross-coupling reactions, vinyl-substituted spirophosphoranes, and pyrroles via the Arbuzov reaction.[1][2] However, the very reactivity that makes OPPC so valuable also renders it exceptionally sensitive to environmental conditions, particularly moisture. Understanding and controlling this sensitivity is paramount to achieving reproducible and successful experimental outcomes.

The Core Challenge: Inherent Moisture Sensitivity and Decomposition

The primary stability concern for this compound is its rapid and irreversible reaction with water. This reactivity is a direct consequence of the electrophilic nature of the phosphorus atom and the lability of the phosphorus-chlorine (P-Cl) bond.

Mechanism of Hydrolysis

Upon exposure to moisture, even trace amounts present in the atmosphere or in solvents, OPPC undergoes rapid hydrolysis. The reaction proceeds via nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of the chloride ion and the formation of hydrogen chloride (HCl) gas and o-phenylene phosphite. The latter can be further susceptible to oxidation or other degradation pathways.

This decomposition is not merely a loss of active reagent; it introduces acidic and reactive byproducts into the reaction mixture, which can catalyze unwanted side reactions, degrade sensitive substrates, or interfere with catalytic cycles.

Caption: Hydrolysis pathway of this compound.

Stability Profile and Incompatibilities

The chemical stability of this compound is contingent on maintaining an inert environment.[3] Key conditions to avoid include:

-

Moisture: The primary antagonist, leading to rapid decomposition.[1][3]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

-

Strong Bases: Can promote undesired side reactions and degradation.[3]

-

Protic Solvents: Solvents with acidic protons (e.g., alcohols, water) will react with OPPC.[4][5]

Hazardous decomposition products generated from hydrolysis or thermal degradation include hydrogen chloride, phosphine, and various oxides of phosphorus and carbon.[3]

A Self-Validating System: Protocols for Handling and Storage

To ensure the integrity of this compound, every step from storage to use must be part of a self-validating system designed to rigorously exclude moisture.

Mandatory Storage Conditions

Proper storage is the first line of defense against degradation.

-

Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as nitrogen or argon.[3] This displaces moist air from the container headspace.

-

Refrigeration: Store in a cool, dry place, typically refrigerated between 0-6°C.[1][2] This reduces the rate of any potential decomposition pathways.

-

Container Integrity: Containers must be tightly sealed to prevent moisture ingress. For frequently used materials, consider storage in a desiccator over a strong drying agent.

| Parameter | Condition | Rationale |

| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture and oxygen. |

| Temperature | 0–6 °C[1][2] | Slows the rate of thermal degradation. |

| Container | Tightly sealed | Prevents ingress of moist air. |

| Location | Dry, well-ventilated area | Away from incompatible materials.[3] |

Step-by-Step Handling Protocol

Handling this reagent requires meticulous technique and appropriate engineering controls. All operations should be performed within a chemical fume hood.[3]

-

Preparation: Before retrieving the reagent, ensure all glassware is rigorously dried (e.g., oven-dried at >120°C and cooled under an inert atmosphere) and all solvents are anhydrous.

-

Inert Atmosphere Transfer: Allow the reagent container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold solid.

-

Weighing and Dispensing: Quickly weigh the required amount of the solid reagent under a positive pressure of dry nitrogen or argon, for instance, in a glovebox or using Schlenk techniques.

-

Reaction Setup: Add the reagent to the reaction vessel, which has been previously flushed with an inert gas. Maintain the inert atmosphere throughout the entire reaction and workup procedure.

-

Cleanup: Any spills should be cleaned up immediately using an absorbent, non-combustible material like sand or vermiculite. Do NOT use water.[3]

Caption: Workflow for handling moisture-sensitive OPPC.

Synthesis and Analytical Verification

While commercially available, OPPC can be synthesized in the lab, typically by reacting catechol (1,2-dihydroxybenzene) with phosphorus trichloride (PCl₃) in an anhydrous, non-protic solvent. Purification is commonly achieved by vacuum distillation.[1]

Verifying the purity and stability of the reagent is critical.

-

³¹P NMR Spectroscopy: This is the most definitive method. Pure this compound will exhibit a characteristic signal in the phosphorus NMR spectrum. The appearance of new signals can indicate the presence of hydrolysis products (e.g., o-phenylene phosphite) or oxidation products (e.g., o-phenylene phosphorochloridate).

-

FTIR Spectroscopy: The absence of broad O-H stretches and the presence of characteristic P-O-C and P-Cl stretches can provide qualitative confirmation of purity.

Application in Drug Development: A Note on Phosphorylation

The primary role of this compound and related P(III) reagents in drug development is in the synthesis of oligonucleotides.[6] The phosphoramidite method, which is the gold standard for automated DNA and RNA synthesis, relies on the controlled, stepwise formation of phosphite triester linkages.[][8]

Although not a phosphoramidite itself, OPPC exemplifies the reactive P(III) chemistry that underpins this methodology.[6] The reaction of a P(III) center with an alcohol (like the 5'-hydroxyl group of a nucleoside) is the fundamental coupling step. The extreme moisture sensitivity of OPPC highlights why the phosphoramidite synthesis cycle must be performed under strictly anhydrous conditions to achieve the high coupling efficiencies (>99%) necessary for synthesizing long, high-fidelity oligonucleotide chains for applications like antisense therapeutics, siRNAs, and diagnostic probes.[9][10]

Conclusion

This compound is a powerful but demanding reagent. Its high reactivity, which is the source of its synthetic utility, is inextricably linked to its instability in the presence of moisture. By understanding the mechanism of its decomposition and implementing rigorous, self-validating protocols for storage and handling, researchers can harness its full potential. Adherence to anhydrous and anaerobic techniques is not merely a recommendation but an absolute requirement for ensuring the integrity of the reagent and the success of the resulting synthesis.

References

- Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (URL not available for direct linking)

-

This compound|1641-40-3,AngeneChemical. [Link]

-

Kinetics and Mechanism of the Pyridinolysis of 1,2-Phenylene Phosphorochloridate in Acetonitrile - ResearchGate. [Link]

-

Structure and Orientation of this compound and o-Phenylene Phosphorochloridate Dissolved in a Nematic Phase | Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

-

Manual oligonucleotide synthesis using the phosphoramidite method - PubMed. [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. [Link]

-

Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. [Link]

-

-

Validation of analytical methods - Eurachem. [Link]

-

-

OCCLs: analytical methods - European Directorate for the Quality of Medicines & HealthCare. [Link]

-

Polar Protic and Aprotic Solvents - Chemistry Steps. [Link]

-

Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

-

o-PHENYLENEDIAMINE - Organic Syntheses Procedure. [Link]

- CN103435495A - Purification process for o-phenylenediamine - Google P

-

O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]

-

(PDF) Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase - ResearchGate. [Link]

Sources

- 1. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]

- 2. 1,2-PHENYLENE PHOSPHOROCHLORIDITE | 1641-40-3 [m.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Notes & Protocols: o-Phenylene Phosphorochloridite in Phosphitylation Reactions

Introduction: The Strategic Advantage of a Cyclic Phosphitylating Agent

In the landscape of modern synthetic chemistry, particularly in fields like oligonucleotide synthesis and prodrug development, the precise installation of phosphorus-containing moieties is paramount. o-Phenylene phosphorochloridite (OPPC), also known as 2-chloro-1,3,2-benzodioxaphosphole, has emerged as a highly effective phosphitylating agent.[1][2] Its utility stems from the constrained, cyclic structure which imparts unique reactivity and stability to the resulting phosphite triester intermediates.

Unlike more flexible acyclic reagents like diethyl phosphorochloridite, the rigid dioxaphosphole ring of OPPC can influence the stereochemical outcome of reactions and provides a stable scaffold that is readily functionalized. This guide provides a comprehensive overview of OPPC, detailing its chemical properties, safe handling procedures, and robust protocols for its application in the phosphitylation of nucleophiles, a critical transformation in medicinal chemistry and materials science.[3]

Reagent Profile & Safe Handling

This compound is a moisture-sensitive solid that requires careful handling under inert conditions to maintain its reactivity and prevent degradation.[1][3]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄ClO₂P | |

| Molecular Weight | 174.52 g/mol | [2] |

| CAS Number | 1641-40-3 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 30-35 °C | [1][2][3] |

| Boiling Point | 80 °C @ 20 mmHg | [1][2][3] |

| Density | 1.466 g/mL at 25 °C | [1][2][3] |

Critical Safety & Handling Precautions:

-

Corrosivity: this compound is classified as corrosive and causes severe skin and eye burns.[2][4][5][6] Immediate and extensive irrigation with water (at least 15-30 minutes) is required upon contact.[4]

-

Moisture Sensitivity: The reagent reacts with water, likely producing corrosive HCl gas. It must be handled and stored under a dry, inert atmosphere such as nitrogen or argon.[1][3][4] Containers should be kept tightly closed.[4]

-

Inhalation Hazard: Inhalation can cause chemical burns to the respiratory tract and may be fatal in severe cases.[4] All manipulations must be performed in a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat.[2][4] For situations with potential for aerosol generation, a respirator with a suitable cartridge (e.g., type P3) is recommended.[2][6]

-

Storage: Store in a cool, dry place, typically at 0-6°C, under an inert atmosphere to prevent degradation.[1][3]

The Chemistry of Phosphitylation: Mechanism and Rationale

Phosphitylation with this compound is a nucleophilic substitution reaction at the phosphorus(III) center. The reaction proceeds by the attack of a nucleophile, typically an alcohol or an amine, on the electrophilic phosphorus atom. This displaces the chloride, which is a good leaving group.

The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to prevent side reactions, such as acid-catalyzed degradation of starting materials or products.

Note: The DOT script above is a template. A static image representing the mechanism is described below as Graphviz rendering is not directly supported in this format.

Diagram Caption: General mechanism of alcohol phosphitylation using OPPC.

The core transformation involves the highly reactive P(III) center of OPPC. The resulting phosphite triester is a versatile intermediate, which can be used directly or, more commonly, oxidized to the corresponding pentavalent phosphate or converted to a phosphorothioate. This two-step sequence (phosphitylation followed by oxidation/sulfurization) is a cornerstone of oligonucleotide synthesis.[7][8]

Standardized Protocols

These protocols provide a general framework. Reaction times, temperatures, and purification methods should be optimized for specific substrates.

Protocol 1: Phosphitylation of a Primary Alcohol

This protocol details the formation of a phosphite triester from a primary alcohol and OPPC.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

This compound (OPPC)

-

Anhydrous triethylamine (TEA) or pyridine

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Standard glassware for anhydrous reactions (oven- or flame-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

-

Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.1-1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.

-

OPPC Addition: Dissolve this compound (1.05 eq) in a separate flask with anhydrous DCM under an inert atmosphere. Add this solution dropwise to the stirring alcohol/base mixture over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup:

-

Upon completion, a white precipitate of triethylammonium chloride (TEA-HCl) will have formed. Filter the reaction mixture through a pad of Celite to remove the salt, washing the pad with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude phosphite triester can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel, noting that phosphites can be sensitive to silica. Using a non-polar eluent system and silica gel deactivated with triethylamine (1-2% in the eluent) is recommended.

Protocol 2: Subsequent Oxidation to a Phosphate

This protocol describes the conversion of the P(III) phosphite triester to the more stable P(V) phosphate.

Materials:

-

Crude phosphite triester from Protocol 1

-

Oxidizing agent (e.g., Iodine in THF/water, or meta-chloroperoxybenzoic acid (m-CPBA))

-

Anhydrous solvent (DCM or THF)

Procedure (using Iodine):

-

Setup: Dissolve the crude phosphite triester in THF.

-

Oxidation: Prepare a solution of iodine (I₂) (1.1 eq) in THF/water (e.g., 9:1 v/v). Add this solution dropwise to the phosphite solution at 0 °C. The characteristic dark color of iodine should disappear as it is consumed.

-

Reaction: Stir at 0 °C to room temperature for 30-60 minutes until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Quenching: Quench any excess iodine by adding aqueous sodium thiosulfate solution until the solution is colorless.

-

Workup: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting phosphate ester by flash column chromatography on silica gel.

Sources

- 1. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]

- 2. This compound 97 1641-40-3 [sigmaaldrich.com]

- 3. 1,2-PHENYLENE PHOSPHOROCHLORIDITE | 1641-40-3 [m.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. o-Phenylene phosphorochloridate technical grade 1499-17-8 [sigmaaldrich.com]

- 7. entegris.com [entegris.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

Application Notes & Protocols for the Synthesis and Use of o-Phenylene Phosphorochloridite

Introduction: The Strategic Role of o-Phenylene Phosphorochloridite in Modern Synthesis

This compound (OPPC), also known as 2-Chloro-1,3,2-benzodioxaphosphole, is a versatile and highly reactive organophosphorus reagent.[1][2] Its significance in organic synthesis stems primarily from its function as an efficient phosphorylating agent, facilitating the introduction of a phosphite ester moiety onto a variety of nucleophiles, most notably alcohols.[3][4] The rigid, cyclic structure conferred by the catechol backbone provides unique reactivity and selectivity compared to acyclic analogues like diethyl phosphorochloridite.[4]

Beyond its primary role in phosphorylation, OPPC serves as a precursor for the synthesis of diverse organophosphorus compounds, including ligands for transition-metal-catalyzed cross-coupling reactions, catalysts for terpene synthesis, and reactants for the preparation of specialized heterocycles like pyrroles.[1][2] This guide provides an in-depth overview of its properties, reaction mechanisms, a detailed protocol for its application in alcohol phosphorylation, and a discussion of its broader utility.

Physicochemical Properties & Critical Safety Protocols

2.1. Key Properties

A summary of the essential physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1641-40-3 | [2] |

| Molecular Formula | C₆H₄ClO₂P | [2] |

| Molecular Weight | 174.52 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 30-35 °C (lit.) | [1][2] |

| Boiling Point | 80 °C at 20 mmHg (lit.) | [1][2] |

| Density | 1.466 g/mL at 25 °C (lit.) | [1][2] |

2.2. Hazard Analysis and Safe Handling

This compound is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.[5]

-

Corrosivity: The compound is classified as causing severe skin burns and eye damage.[2][5] Direct contact must be avoided at all times.

-

Moisture Sensitivity: OPPC reacts readily with water, including atmospheric moisture, to produce corrosive hydrochloric acid and other phosphorus-containing byproducts. This necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon).[5]

-